An In-depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride: A Cornerstone for Heterocyclic and Pharmaceutical Synthesis
An In-depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride: A Cornerstone for Heterocyclic and Pharmaceutical Synthesis
Introduction
2,6-Dichlorophenylhydrazine hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique structural features, particularly the sterically hindered and electron-deficient phenyl ring, make it an invaluable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its role in the Fischer indole synthesis and the development of pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Physicochemical Properties
2,6-Dichlorophenylhydrazine hydrochloride is the hydrochloride salt of 2,6-dichlorophenylhydrazine. The presence of two chlorine atoms at the ortho positions of the phenyl ring significantly influences its reactivity and the properties of the resulting compounds.
Chemical Structure:
The core structure consists of a hydrazine group attached to a benzene ring substituted with two chlorine atoms at positions 2 and 6.
Physicochemical Properties:
A summary of the key physicochemical properties of 2,6-Dichlorophenylhydrazine hydrochloride is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 213.49 g/mol | [2][3][4][5] |
| Appearance | White to light yellow or light orange crystalline powder | [4][6] |
| Melting Point | 225 °C (decomposes) | [4] |
| CAS Number | 50709-36-9 | [4][7] |
| EC Number | 256-730-7 | [4] |
| Solubility | Soluble in water. | [8] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of 2,6-Dichlorophenylhydrazine hydrochloride.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion of the free base (2,6-dichlorophenylhydrazine) is observed at m/z 176.[9]
¹H NMR Spectroscopy: In a DMSO-d₆ solvent, the proton NMR spectrum shows characteristic signals for the aromatic protons and the hydrazine protons. The aromatic protons typically appear as a multiplet in the region of δ 7.2-7.6 ppm, while the hydrazine protons are observed at approximately δ 10.4 ppm.[9]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its key functional groups.[7]
-
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.
-
Aromatic C-H stretching: Appears just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Found in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Expected in the fingerprint region, typically between 600 and 800 cm⁻¹.[7]
Synthesis of 2,6-Dichlorophenylhydrazine Hydrochloride
The synthesis of arylhydrazine hydrochlorides, including the 2,6-dichloro derivative, is a well-established process in organic chemistry.[7] The primary precursor for this synthesis is 2,6-dichloroaniline.[7] The general synthetic route involves two key steps: diazotization of the aniline followed by reduction of the resulting diazonium salt.
A typical procedure for the synthesis of a dichlorophenylhydrazine hydrochloride is as follows:
-
The substituted aniline is dissolved in aqueous HCl at a low temperature (e.g., -5 °C).
-
An aqueous solution of sodium nitrite is slowly added to form the corresponding diazonium salt.
-
A solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature, and the resulting precipitate of the phenylhydrazine hydrochloride is collected by filtration.
Caption: General synthetic workflow for 2,6-Dichlorophenylhydrazine hydrochloride.
Key Applications in Organic Synthesis
2,6-Dichlorophenylhydrazine hydrochloride is a versatile reagent primarily used for constructing nitrogen-containing heterocycles.[7]
Fischer Indole Synthesis
One of the most prominent applications of this compound is in the Fischer indole synthesis, a reaction that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][10] The presence of the dichloro-substituents on the phenyl ring can influence the regioselectivity of the cyclization process and the properties of the resulting indole derivatives.[7] Indoles are a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.[7][11]
The reaction mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine.[10] Following protonation, a[9][9]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. This intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[10][12]
Caption: Simplified workflow of the Fischer Indole Synthesis.
Synthesis of Pyrazoles
Another key application is in the synthesis of pyrazoles, which are five-membered heterocyclic compounds with a broad spectrum of biological activities.[7] 2,6-Dichlorophenylhydrazine hydrochloride can be condensed with 1,3-dicarbonyl compounds to yield 1-(2,6-dichlorophenyl)-substituted pyrazoles.[7] For instance, it has been used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[4]
Applications in Pharmaceutical Development
The 2,6-dichlorophenyl moiety is a key structural feature in several biologically active molecules. The chlorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target.[7]
A notable example is its use as a precursor in the synthesis of Clonidine , an antihypertensive drug.[13] The synthesis of clonidine involves the reaction of a derivative of 2,6-dichloroaniline, which can be prepared from 2,6-dichlorophenylhydrazine, with other reagents to form the final imidazoline ring structure.
Safety and Handling
2,6-Dichlorophenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute toxicity (Oral, Dermal, Inhalation)[2]
-
Skin Irritant[2]
-
Eye Irritant[2]
-
Specific target organ toxicity (single exposure), may cause respiratory irritation[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Goggles (EN 166)[2]
-
Hand Protection: Protective gloves[2]
-
Skin and Body Protection: Appropriate protective clothing to prevent skin exposure[2]
-
Respiratory Protection: Particle filtering half mask (EN149:2001) for small-scale use[2]
Handling and Storage:
-
Ensure adequate ventilation, especially in confined areas.[2]
-
Avoid dust formation.[2]
-
Store in a tightly closed container in a dry and well-ventilated place.[14]
In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][14][15][16]
Conclusion
2,6-Dichlorophenylhydrazine hydrochloride is a fundamentally important and versatile building block in synthetic chemistry. Its utility in the Fischer indole synthesis and the construction of other heterocyclic systems has cemented its role in both academic research and industrial applications, particularly in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in these fields. Continued exploration of its applications is expected to lead to the development of novel bioactive compounds and more efficient synthetic methodologies.[7]
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SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Retrieved from [Link]
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(2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9. (n.d.). Retrieved from [Link]
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CAS No : 50709-36-9 | Product Name : (2,6-Dichlorophenyl)hydrazine Hydrochloride. (n.d.). Retrieved from [Link]
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Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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